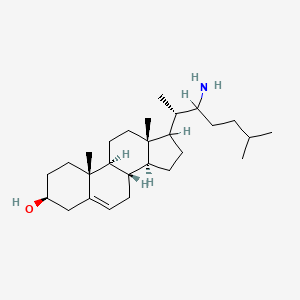
22-Aminocholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Aminocholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H47NO and its molecular weight is 401.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Inhibition of Steroidogenesis
22-Aminocholesterol has been shown to inhibit steroid production in Leydig tumor cells. A study demonstrated that this compound exhibits a dose-dependent inhibition of steroidogenesis, indicating its potential as a therapeutic agent in conditions characterized by excessive steroid production, such as certain tumors and hormonal disorders .
2. Anticancer Properties
Research indicates that this compound may play a role in modulating Hedgehog signaling pathways, which are implicated in various cancers, including basal cell carcinoma and acute myeloid leukemia. The compound's ability to act as an inhibitor in these pathways suggests its potential use in developing anticancer therapies .
3. Lipid Metabolism Regulation
Recent studies have identified this compound as a regulator of lipid metabolism. It has been linked to the modulation of genes involved in cholesterol synthesis and lipid homeostasis, making it a candidate for managing metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) .
Biochemical Applications
1. Enzyme Substrate in Biosynthesis
This compound serves as a substrate for specific cytochrome P450 enzymes involved in the hydroxylation processes within cholesterol metabolism. This enzymatic activity is crucial for understanding the biosynthetic pathways of steroidal compounds, which can lead to the development of novel pharmaceuticals .
2. Synthetic Biology
The compound is being explored in synthetic biology for its potential to be utilized in engineered microorganisms for the production of steroidal alkaloids. This application could enhance the sustainable production of valuable natural products through microbial biosynthesis .
Material Science Applications
1. Drug Delivery Systems
Due to its structural similarity to cholesterol, this compound is being investigated for use in drug delivery systems. Its ability to integrate into lipid membranes can enhance the cellular uptake of therapeutic agents, making it a promising candidate for developing advanced drug delivery vehicles .
Case Studies
Eigenschaften
CAS-Nummer |
50921-65-8 |
|---|---|
Molekularformel |
C27H47NO |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S)-17-[(2S)-3-amino-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H47NO/c1-17(2)6-11-25(28)18(3)22-9-10-23-21-8-7-19-16-20(29)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,29H,6,8-16,28H2,1-5H3/t18-,20-,21-,22?,23-,24-,25?,26-,27+/m0/s1 |
InChI-Schlüssel |
AGRHLODVOQJVIA-FCHFFHBUSA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |
Isomerische SMILES |
C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)N |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |
Synonyme |
22-aminocholesterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















